2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide
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Overview
Description
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide is a complex organic compound featuring an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The process often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazo[4,5-b]pyridine core can be reduced to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, modulating their activity. The sulfanyl and acetamide groups can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives and acetamide-containing molecules .
Uniqueness
What sets 2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide apart is its unique combination of the imidazo[4,5-b]pyridine core with the sulfanyl and acetamide groups, which confer specific chemical and biological properties .
Properties
CAS No. |
849911-91-7 |
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Molecular Formula |
C17H18N4OS |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4OS/c1-11(2)12-5-7-13(8-6-12)19-15(22)10-23-17-20-14-4-3-9-18-16(14)21-17/h3-9,11H,10H2,1-2H3,(H,19,22)(H,18,20,21) |
InChI Key |
WQPNUZNQSJIPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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